2,4-dichloro-5-ethyl-6-phenylpyrimidine
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Overview
Description
2,4-Dichloro-5-ethyl-6-phenylpyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-5-ethyl-6-phenylpyrimidine typically involves the reaction of appropriate substituted pyrimidines with chlorinating agents. One common method involves the use of organolithium reagents for regioselective substitution reactions. For instance, 2,4-dichloro-6-phenylpyrimidine can be synthesized using phenyllithium in tetrahydrofuran (THF) at low temperatures . The reaction conditions often require careful control of temperature and the use of anhydrous solvents to ensure high yields and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale chlorination processes using chlorinating agents such as phosphorus pentachloride or thionyl chloride. These methods are designed to be efficient and cost-effective, allowing for the production of large quantities of the compound for various applications.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-5-ethyl-6-phenylpyrimidine undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The compound can undergo nucleophilic aromatic substitution reactions, where the chlorine atoms are replaced by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: It can also undergo coupling reactions with various organometallic reagents to form more complex structures.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include organolithium reagents, palladium catalysts, and various nucleophiles. Reaction conditions often involve the use of anhydrous solvents, inert atmospheres, and controlled temperatures to achieve the desired products.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield substituted pyrimidines with potential biological activity .
Scientific Research Applications
2,4-Dichloro-5-ethyl-6-phenylpyrimidine has a wide range of scientific research applications:
Medicinal Chemistry: The compound is used as a building block for the synthesis of various pharmaceuticals, including anticancer and antimicrobial agents.
Agrochemicals: It is used in the development of herbicides and pesticides due to its ability to interfere with biological pathways in plants and pests.
Materials Science: The compound is used in the synthesis of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2,4-dichloro-5-ethyl-6-phenylpyrimidine depends on its specific application. In medicinal chemistry, the compound may act by inhibiting specific enzymes or receptors involved in disease pathways. For example, it may inhibit DNA topoisomerase II, an enzyme crucial for DNA replication and cell division . The molecular targets and pathways involved vary depending on the specific derivative and its intended use.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloro-6-phenylpyrimidine: Similar in structure but lacks the ethyl group at position 5.
2,4-Diamino-5-phenyl-6-ethylpyrimidine: Contains amino groups instead of chlorine atoms at positions 2 and 4.
Uniqueness
2,4-Dichloro-5-ethyl-6-phenylpyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chlorine and ethyl groups enhances its reactivity and potential for diverse applications compared to other pyrimidine derivatives.
Properties
CAS No. |
1490348-30-5 |
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Molecular Formula |
C12H10Cl2N2 |
Molecular Weight |
253.1 |
Purity |
95 |
Origin of Product |
United States |
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